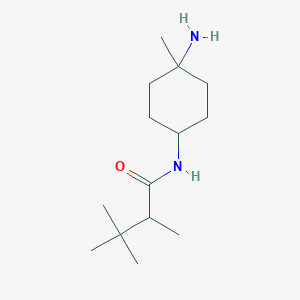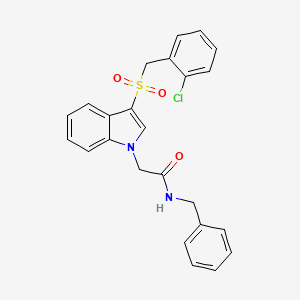
4-(3-hydroxy-2,3-dihydro-1-benzofuran-2-yl)-5,7,8-trimethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-hydroxy-2,3-dihydro-1-benzofuran-2-yl)-5,7,8-trimethyl-2H-chromen-2-one is a synthetic compound that belongs to the class of flavonoids. It is also known as nobiletin and is found in citrus fruits such as tangerines and oranges. Nobiletin has been the focus of scientific research due to its potential health benefits, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Scientific Research Applications
Molecular Structure and Synthesis
One area of study focuses on the molecular structure and synthesis of related compounds. For instance, the synthesis of 2-(2,4,4-trimethyl-3,4-dihydro-2H-benzo[h]chromen-2-yl)-1-naphthol and its isomers from naphthol derivatives has been explored, highlighting advancements in synthetic chemistry involving Grignard reactions and Diels–Alder dimerization (Menezes et al., 2011). These processes are essential for creating complex molecules for further study and potential applications.
Catalytic Applications
Research has also explored the use of related compounds in catalytic applications. For example, sodium malonate was employed as an efficient catalyst for the one-pot, three-component synthesis of medicinally relevant dihydropyrano[3,2-c]chromenes and amino-benzochromenes. This method highlights the compound's role in facilitating green chemistry practices, offering an environmentally friendly approach to synthesizing complex molecules (Kiyani & Tazari, 2017).
Biological Activity Studies
Another significant area of research is the investigation of biological activities. While avoiding details on drug use and side effects, it's worth noting that compounds related to 4-(3-hydroxy-2,3-dihydro-1-benzofuran-2-yl)-5,7,8-trimethyl-2H-chromen-2-one have been studied for various biological activities. For instance, novel polystyrene-supported catalysts were used in the Michael addition for synthesizing Warfarin and its analogues, demonstrating the potential of these compounds in facilitating the production of pharmaceutically relevant substances (Alonzi et al., 2014).
properties
IUPAC Name |
4-(3-hydroxy-2,3-dihydro-1-benzofuran-2-yl)-5,7,8-trimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-10-8-11(2)17-14(9-16(21)24-19(17)12(10)3)20-18(22)13-6-4-5-7-15(13)23-20/h4-9,18,20,22H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUSYRIVKKUHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1C)C3C(C4=CC=CC=C4O3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-Methylbutan-2-yl)cyclohexyl]acetic acid](/img/structure/B2752403.png)
![methyl 4-[[2-[(E)-2-cyano-3-[(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2752404.png)




![(E)-4-(Dimethylamino)-N-[2-[4-(methoxymethyl)pyrimidin-2-yl]ethyl]but-2-enamide](/img/structure/B2752409.png)
![9-(2,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2752411.png)

![2-(furan-2-yl)-4-methyl-N-[4-(4-methylpyrimidin-2-yl)phenyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2752414.png)


![N-{4-[1-propanoyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2752420.png)